Product packaging for Methyl (4E)-octa-4,7-dienoate(Cat. No.:CAS No. 189440-77-5)

Methyl (4E)-octa-4,7-dienoate

Cat. No.: B063885
CAS No.: 189440-77-5
M. Wt: 154.21 g/mol
InChI Key: WUNJOFRDOLDAOY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4E)-octa-4,7-dienoate is a high-value, unsaturated ester that serves as a critical synthetic intermediate in organic and medicinal chemistry research. This compound features a conjugated (4E)-double bond and a terminal vinyl group, making it a versatile diene component in cycloaddition reactions, particularly Diels-Alder reactions, for the construction of complex carbocyclic and heterocyclic frameworks. Its structure is also highly amenable to further synthetic manipulation, including cross-coupling, hydrogenation, and nucleophilic addition, enabling the synthesis of a diverse array of natural product analogs and novel molecular architectures. Researchers value this compound for its application in developing potential pharmaceutical candidates, agrochemicals, and advanced materials. The specific (E)-configuration at the 4-position is crucial for controlling the stereochemical outcome of subsequent reactions, ensuring the production of defined, single-isomer products. This reagent is provided with certified purity and stability, guaranteeing reliable and reproducible results in your investigative workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B063885 Methyl (4E)-octa-4,7-dienoate CAS No. 189440-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189440-77-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (4E)-octa-4,7-dienoate

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3,5-6H,1,4,7-8H2,2H3/b6-5+

InChI Key

WUNJOFRDOLDAOY-AATRIKPKSA-N

SMILES

COC(=O)CCC=CCC=C

Isomeric SMILES

COC(=O)CC/C=C/CC=C

Canonical SMILES

COC(=O)CCC=CCC=C

Other CAS No.

189440-77-5

Synonyms

4,7-Octadienoicacid,methylester,(4E)-

Origin of Product

United States

Contextualization of Methyl 4e Octa 4,7 Dienoate Within Contemporary Organic Chemistry Research

Academic Significance of Dienoate Esters in Modern Synthetic Strategies

Dienoate esters, organic compounds containing two carbon-carbon double bonds and an ester functional group, are of considerable importance in contemporary organic synthesis. Their significance stems from their versatility as building blocks and their ability to participate in a wide range of chemical transformations. orgosolver.comresearchgate.net The arrangement of the double bonds, whether conjugated or non-conjugated, dictates their reactivity and the synthetic strategies in which they are employed. orgosolver.comfiveable.me

Conjugated dienoate esters, where the double bonds are separated by a single bond, are particularly valuable substrates in pericyclic reactions, most notably the Diels-Alder reaction, for the construction of complex cyclic systems. orgosolver.comwikibooks.org Modern synthetic methods have focused on the stereoselective synthesis of all possible stereoisomers of conjugated dienoates, which is crucial for their application in the total synthesis of natural products. pnas.orgnih.gov Key strategies for their synthesis include:

Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki-Miyaura and Negishi couplings have been extensively developed for the stereoselective formation of dienoates. pnas.orgnih.govresearchgate.net These reactions offer high stereoselectivity, allowing for the synthesis of specific (E,E), (E,Z), (Z,E), and (Z,Z) isomers. pnas.orgresearchgate.net

Olefination reactions: The Horner-Wadsworth-Emmons (HWE) and Still-Gennari olefinations are powerful tools for the formation of carbon-carbon double bonds with good control over stereochemistry. beilstein-journals.org The Bestmann ylide has also been employed in a three-component reaction to produce α,β,γ,δ-unsaturated esters. beilstein-journals.org

Alkyne elementometalation–Pd-catalyzed cross-coupling: This tandem process provides a highly selective route to various stereoisomers of conjugated dienoic and trienoic esters. pnas.orgresearchgate.net

The ability to synthesize stereochemically pure dienoate esters is critical as the geometry of the double bonds profoundly influences the stereochemical outcome of subsequent reactions and the biological activity of the final products. researchgate.netnih.gov

Non-conjugated dienoate esters, such as Methyl (4E)-octa-4,7-dienoate, possess isolated double bonds. This structural feature leads to reactivity patterns that differ from their conjugated counterparts. fiveable.me The double bonds in non-conjugated dienes often react independently of one another, undergoing typical alkene reactions such as addition and oxidation. fiveable.me However, their proximity can lead to interesting intramolecular reactions and rearrangements, making them valuable substrates for investigating reaction mechanisms and developing new synthetic methodologies.

The ester functionality in both conjugated and non-conjugated dienoates adds another layer of synthetic utility. arkat-usa.org Esters can be readily transformed into a variety of other functional groups, including alcohols, aldehydes, and amides, further expanding their versatility in multi-step syntheses. arkat-usa.org

Synthetic Strategy Description Key Features Relevant Compounds
Palladium-Catalyzed Cross-Coupling Coupling of vinyl or aryl halides/triflates with organometallic reagents.High stereoselectivity, broad substrate scope.Conjugated dienoate esters
Horner-Wadsworth-Emmons Olefination Reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone.Generally forms (E)-alkenes.α,β-unsaturated esters, dienoates
Still-Gennari Olefination A modification of the HWE reaction to favor (Z)-alkene formation.Provides access to (Z)-isomers.(Z)-α,β-unsaturated esters and dienoates
Claisen Rearrangement A pnas.orgpnas.org-sigmatropic rearrangement of an allyl vinyl ether.Forms γ,δ-unsaturated carbonyl compounds with high stereocontrol.γ,δ-unsaturated esters and acids
Bestmann Ylide Chemistry Three-component coupling of an alcohol, an α,β-unsaturated aldehyde, and the ylide.Efficient formation of (E)-α,β,γ,δ-unsaturated esters.Conjugated dienoate esters

Overview of Research Trajectories for this compound in Chemical Synthesis and Reactivity

Research related to this compound has primarily focused on its synthesis and its application as a fragrance ingredient.

Synthesis:

A key synthetic route to this compound is through an ortho ester Claisen rearrangement . This powerful carbon-carbon bond-forming reaction involves the thermal rearrangement of an allylic alcohol with a trialkyl orthoacetate. This method is known for its high stereoselectivity, which is crucial in establishing the (E)-configuration of the C4-C5 double bond in the target molecule.

Another potential, though less specifically documented for this compound, synthetic avenue involves the application of modern olefination or cross-coupling strategies to construct the diene system.

Reactivity:

As a non-conjugated dienoate ester, the reactivity of this compound is characterized by the independent behavior of its two double bonds and the ester functional group. fiveable.me

Double Bond Reactivity: The double bonds at the C4-C5 and C7-C8 positions are susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and oxidation (e.g., epoxidation, ozonolysis). Due to the lack of conjugation, it is less likely to participate in concerted pericyclic reactions like the Diels-Alder reaction in the same manner as a conjugated diene. fiveable.me The presence of two double bonds does, however, open up the possibility for intramolecular reactions, such as ring-closing metathesis, to form cyclic structures, although this has not been specifically reported for this compound.

Ester Functional Group Reactivity: The methyl ester group can undergo standard ester transformations. Saponification with a base would yield the corresponding carboxylate salt, which upon acidification would provide (4E)-octa-4,7-dienoic acid. Reduction with a reagent like lithium aluminum hydride would afford the corresponding diene-diol. Transesterification is also a possibility in the presence of another alcohol and a suitable catalyst.

Application as a Fragrance Component:

A significant area of research and commercial interest in this compound is its use as a fragrance ingredient. researchgate.net It is reported to possess a characteristic pear-like aroma. researchgate.net The synthesis and purification of such fragrance compounds are of great interest to the flavor and fragrance industry, which constantly seeks new molecules with unique and desirable scent profiles. nih.govprimescholars.com The stereochemistry of the double bond is often critical for the olfactory properties of a molecule, highlighting the importance of stereoselective synthesis in this field.

Property Description
IUPAC Name This compound
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Key Synthetic Route Ortho ester Claisen rearrangement
Key Reactivity Features Electrophilic addition and oxidation at the non-conjugated double bonds; standard ester transformations.
Primary Application Fragrance ingredient (pear-like scent)

Advanced Synthetic Methodologies for Methyl 4e Octa 4,7 Dienoate

Total Synthesis Approaches to Methyl (4E)-octa-4,7-dienoate

The synthesis of this compound can be accomplished through various routes, which are primarily categorized based on the strategy of bond formation and assembly of the molecular backbone.

Convergent and Linear Synthesis Strategies

A documented and effective method for synthesizing this compound follows a linear strategy. google.com A linear synthesis builds the molecule sequentially, with one reaction following another from the initial starting materials.

A key example of this approach involves a two-stage process:

Formation of the Allylic Alcohol Precursor: The synthesis begins with the preparation of the precursor alcohol, 1,5-hexadien-3-ol (B146999). This is achieved via a Grignard reaction between acrolein and allylmagnesium bromide. google.com

Johnson-Claisen Rearrangement: The crucial step is the reaction of 1,5-hexadien-3-ol with trimethyl orthoacetate. This reaction, known as the Johnson-Claisen rearrangement, is a rsc.orgrsc.org-sigmatropic rearrangement that forms the carbon skeleton of the target molecule and simultaneously sets the stereochemistry of the new double bond. google.comname-reaction.com

While this linear approach is effective, a convergent synthesis strategy represents an alternative paradigm. A convergent synthesis involves the independent synthesis of two or more fragments of the molecule, which are then coupled together in the final stages. For a molecule like this compound, a hypothetical convergent approach could involve the coupling of a C1-C4 fragment with a C5-C8 fragment. Although often more efficient for complex molecules, a specific convergent total synthesis for this particular compound is not prominently documented in the reviewed literature.

Evaluation of Synthetic Pathway Efficiencies and Atom Economy

For the Johnson-Claisen rearrangement step in the linear synthesis of this compound, the atom economy can be calculated as follows:

Reactants:

1,5-hexadien-3-ol (C₆H₁₀O)

Trimethyl orthoacetate (C₅H₁₂O₃)

Products:

Desired: this compound (C₉H₁₄O₂)

Byproducts: Methanol (B129727) (2 x CH₄O)

The calculation demonstrates that a significant portion of the reactant atoms are incorporated into the final product, with the only waste products being two molecules of methanol. This makes the Johnson-Claisen rearrangement a relatively atom-economical reaction. Reported yields for the final purified product are high, indicating good practical efficiency for this pathway. google.com

ComponentMolecular FormulaMolecular Weight (g/mol)Role
1,5-hexadien-3-olC₆H₁₀O98.14Reactant
Trimethyl orthoacetateC₅H₁₂O₃120.15Reactant
Total Reactant Mass -218.29 -
This compoundC₉H₁₄O₂154.21Desired Product
MethanolCH₄O32.04Byproduct (x2)
Atom Economy Calculation: (154.21 / 218.29) * 100%~70.6%

Stereoselective Synthesis of this compound and Related Stereoisomers

Stereoselectivity is a critical consideration in the synthesis of unsaturated compounds, governing the spatial arrangement of atoms across double bonds.

Enantioselective and Diastereoselective Methodologies

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, enantioselective synthesis, which deals with the selective production of one of two enantiomers, is not applicable to this specific compound.

The primary stereochemical challenge lies in diastereoselectivity—specifically, controlling the geometry of the C4-C5 double bond to obtain the desired (E)-isomer over the alternative (Z)-isomer. The synthesis must therefore employ methods that are highly diastereoselective.

Control of (4E) Stereochemistry in Octadienoate Systems

The Johnson-Claisen rearrangement is exceptionally effective for controlling the (4E) stereochemistry. jk-sci.comuchicago.edu This rsc.orgrsc.org-sigmatropic rearrangement proceeds through a highly ordered, six-membered, chair-like transition state. organic-chemistry.org For the reaction between 1,5-hexadien-3-ol and trimethyl orthoacetate, the substituents in the transition state preferentially adopt equatorial positions to minimize steric hindrance. This conformational preference reliably leads to the formation of the trans or (E)-configured double bond in the resulting γ,δ-unsaturated ester product. name-reaction.comjk-sci.com This inherent stereocontrol is a key advantage of utilizing this reaction for the synthesis of this compound, as it ensures the desired geometry is achieved with high fidelity.

Catalyst Systems in the Synthesis of this compound

Catalysis is often essential to facilitate key transformations, improve reaction rates, and enable reactions to proceed under milder conditions. In the primary synthetic route to this compound, acid catalysis plays a pivotal role.

The Johnson-Claisen rearrangement is typically catalyzed by a weak acid, with propionic acid being a common choice. google.comwikipedia.orglibretexts.org The catalyst's role is to protonate an alkoxy group of the trimethyl orthoacetate, facilitating its departure as an alcohol molecule (methanol). name-reaction.com This generates a reactive oxonium ion intermediate, which is then attacked by the hydroxyl group of the 1,5-hexadien-3-ol. Subsequent elimination of a second molecule of methanol forms a ketene (B1206846) acetal (B89532) intermediate, which then undergoes the pericyclic rearrangement to yield the final product. name-reaction.com The use of a mild acid is crucial to promote the reaction without causing degradation of the acid-sensitive starting materials or products.

Reaction StepCatalystCatalyst TypeFunction
Johnson-Claisen RearrangementPropionic AcidWeak Brønsted AcidActivates the orthoester by protonation, facilitating the formation of the key ketene acetal intermediate.

Transition Metal-Catalyzed Syntheses of Dienoates

While transition metal catalysis is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds and the construction of complex molecules, specific examples detailing the synthesis of this compound using these methods are not extensively documented in peer-reviewed literature. However, the general applicability of transition metal-catalyzed reactions for the synthesis of conjugated dienes and related unsaturated esters suggests potential routes.

Catalytic systems based on palladium and ruthenium are prominent in the formation of dienes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for the construction of conjugated systems. In a hypothetical approach, a suitably functionalized four-carbon building block could be coupled with a C4-alkenyl metallic or organometallic reagent to construct the backbone of this compound.

Ruthenium catalysts, particularly those used in olefin metathesis, also offer a plausible, albeit underexplored, pathway. A ring-closing metathesis of a suitable acyclic diene precursor could potentially be employed, although this is more common for the synthesis of cyclic structures.

The following table summarizes general transition metal-catalyzed methods that could be adapted for the synthesis of dienoates, though specific application to this compound is not established.

Catalytic SystemReaction TypePotential PrecursorsGeneral Utility
Palladium(0)/Phosphine LigandsCross-Coupling (e.g., Suzuki, Heck)Vinyl halides, vinyl boronic acids/estersFormation of C-C bonds to construct diene systems
Ruthenium-based Catalysts (e.g., Grubbs')Olefin MetathesisAcyclic dienesRearrangement of double bonds to form new alkenes

Organocatalytic Approaches to this compound

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. While the direct organocatalytic synthesis of this compound is not a well-established method, the principles of organocatalysis can be applied to reactions that form similar structural motifs.

For instance, N-heterocyclic carbenes (NHCs) have been employed in a variety of reactions to generate unsaturated esters. NHC catalysis can activate substrates through the formation of Breslow intermediates or azolium enolates, facilitating reactions that would otherwise be challenging. In principle, a multi-step organocatalytic sequence could be envisioned to construct the target molecule, although no direct one-step method has been reported.

Another area of organocatalysis that could be relevant is the use of aminocatalysis to generate dienamine intermediates from α,β-unsaturated aldehydes. These intermediates can then react with suitable electrophiles. While this has been explored for γ-amination, the adaptation for the synthesis of a dienoate like this compound would require a novel synthetic design.

The potential of organocatalysis in this context is summarized below:

Organocatalyst TypeActivation ModePotential Application
N-Heterocyclic Carbenes (NHCs)Breslow intermediate/Azolium enolate formationSynthesis of unsaturated esters from various precursors
Secondary Amines (e.g., Proline derivatives)Dienamine formationFunctionalization of α,β-unsaturated aldehydes

Acid-Catalyzed Transformations in this compound Synthesis

The most prominently documented method for the synthesis of this compound is an acid-catalyzed transformation known as the Johnson-Claisen rearrangement. google.com This reaction involves the treatment of an allylic alcohol with an orthoester in the presence of a weak acid catalyst.

Specifically, the synthesis of this compound is achieved through the reaction of 1,5-hexadien-3-ol with trimethyl orthoacetate. A catalytic amount of a C1-C8 carboxylic acid, such as propionic acid, is used to facilitate the reaction. google.com The reaction is typically carried out at elevated temperatures, and the desired product is obtained after purification.

The key features of this acid-catalyzed synthesis are presented in the following table:

ReactantsCatalystReaction TypeProduct
1,5-Hexadien-3-ol, Trimethyl orthoacetatePropionic Acid (or other C1-C8 carboxylic acid)Johnson-Claisen RearrangementThis compound

This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.

Mechanistic Investigations of this compound Synthesis Reactions

The mechanistic understanding of the synthesis of this compound is primarily centered on the Johnson-Claisen rearrangement, a type of youtube.comyoutube.com-sigmatropic rearrangement.

Reaction Pathway Elucidation and Kinetic Studies

The reaction pathway for the acid-catalyzed synthesis of this compound from 1,5-hexadien-3-ol and trimethyl orthoacetate begins with the protonation of the orthoester by the carboxylic acid catalyst. This is followed by the addition of the allylic alcohol and subsequent elimination of two molecules of methanol to form a key intermediate.

This intermediate then undergoes a concerted, pericyclic youtube.comyoutube.com-sigmatropic rearrangement. This rearrangement proceeds through a chair-like six-membered transition state, which is a characteristic feature of Claisen rearrangements. bioinfopublication.org The stereochemistry of the newly formed double bond is controlled by the geometry of this transition state. The reaction is driven by the formation of a thermodynamically stable carbon-oxygen double bond in the final ester product.

Identification and Characterization of Key Intermediates

The key intermediate in the Johnson-Claisen rearrangement leading to this compound is a ketene acetal. bioinfopublication.orgtcichemicals.com This intermediate is formed in situ from the reaction of 1,5-hexadien-3-ol with the protonated trimethyl orthoacetate, after the elimination of methanol.

The structure of this transient intermediate is crucial as it contains the 1,5-diene system necessary for the subsequent youtube.comyoutube.com-sigmatropic shift. Due to their high reactivity, ketene acetals are generally not isolated during the course of the reaction. Their existence is inferred from the reaction products and extensive mechanistic studies of the Claisen rearrangement family of reactions. Spectroscopic identification of such transient intermediates would require specialized techniques such as flow NMR or low-temperature spectroscopy, and such specific studies for this particular reaction have not been widely reported.

The key steps and intermediates are summarized below:

StepDescriptionKey Species Involved
1Protonation of orthoester and reaction with allylic alcoholTrimethyl orthoacetate, 1,5-Hexadien-3-ol, Propionic acid
2Formation of the ketene acetal intermediateElimination of two methanol molecules
3 youtube.comyoutube.com-Sigmatropic rearrangementChair-like six-membered transition state
4Formation of the final productThis compound

Chemical Reactivity and Transformations of Methyl 4e Octa 4,7 Dienoate

Electrophilic and Nucleophilic Reactions of Methyl (4E)-octa-4,7-dienoate

The electronic properties of the double bonds and the carbonyl group in this compound allow for a range of electrophilic and nucleophilic reactions. The double bonds are susceptible to attack by electrophiles, while the ester group can be targeted by nucleophiles.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.comwikipedia.org In its ground state, this compound is a non-conjugated diene, and therefore not suitable as the diene component in a Diels-Alder reaction. For a diene to participate in this reaction, it must be in a conjugated s-cis conformation. masterorganicchemistry.com

However, the terminal double bond of this compound can potentially act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene. The reactivity of an alkene as a dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com While the ester group in this compound is electron-withdrawing, it is not directly conjugated with the terminal double bond, which may result in lower reactivity compared to α,β-unsaturated esters.

It is conceivable that under certain conditions, such as in the presence of a suitable catalyst, this compound could first isomerize to a conjugated diene, such as methyl (2E,4E)-octa-2,4-dienoate or methyl (3E,5E)-octa-3,5-dienoate. These conjugated isomers could then participate as the diene component in a Diels-Alder reaction.

Reactant Reaction Type Potential Product(s) Notes
This compound (as dienophile) + Conjugated DieneDiels-AlderSubstituted cyclohexeneReactivity may be moderate due to lack of conjugation of the ester with the double bond.
Isomerized this compound (as diene) + DienophileDiels-AlderSubstituted cyclohexeneRequires prior isomerization to a conjugated diene.

Conjugate addition, or Michael addition, is a nucleophilic addition to an α,β-unsaturated carbonyl compound. pressbooks.puborganic-chemistry.org The dienoyl system in this compound is not conjugated; the double bonds are separated by two single bonds. Therefore, it will not directly participate in a classical Michael addition reaction.

For conjugate addition to occur, the double bond needs to be in conjugation with the carbonyl group of the ester. Isomerization of this compound to its conjugated isomer, methyl (2E,4E)-octa-2,4-dienoate, would create a suitable substrate for conjugate addition. In this conjugated isomer, the ester group would activate the α,β-double bond for nucleophilic attack at the β-carbon. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in such reactions. pressbooks.puborganic-chemistry.org

Substrate Nucleophile Potential Product
Methyl (2E,4E)-octa-2,4-dienoate (isomer of the title compound)Enolateδ-keto ester
Methyl (2E,4E)-octa-2,4-dienoate (isomer of the title compound)Amineβ-amino ester
Methyl (2E,4E)-octa-2,4-dienoate (isomer of the title compound)Thiolβ-thio ester

Olefin metathesis is a versatile reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those of ruthenium and molybdenum. nih.govrsc.org this compound, being a diene, can undergo intramolecular ring-closing metathesis (RCM) or intermolecular cross-metathesis (CM) with other olefins.

In ring-closing metathesis, the two double bonds within the same molecule react to form a cyclic alkene and a small volatile alkene, such as ethylene, as a byproduct. organic-chemistry.orgwikipedia.org The RCM of this compound would be expected to yield a seven-membered ring, methyl cyclohept-4-ene-1-carboxylate, along with the liberation of ethylene. The success of such a reaction would depend on the choice of catalyst and reaction conditions.

Cross-metathesis involves the reaction of this compound with another olefin. For instance, its reaction with an α-olefin in the presence of a Grubbs-type catalyst could lead to a variety of products depending on which double bond of the dienoate reacts. The reactivity of the two double bonds in this compound towards metathesis may differ, potentially allowing for selective transformations. Research on the cross-metathesis of unsaturated fatty acid methyl esters with various olefins has shown the utility of this reaction for the synthesis of valuable chemicals. rsc.orgscielo.bracs.org

Reaction Type Reactant(s) Potential Product(s) Catalyst Example
Ring-Closing Metathesis (RCM)This compoundMethyl cyclohept-4-ene-1-carboxylate + EthyleneGrubbs' second-generation catalyst
Cross-Metathesis (CM)This compound + Alkene (R-CH=CH₂)Various new unsaturated estersHoveyda-Grubbs catalyst

Radical Reactions Involving this compound

The double bonds in this compound can be susceptible to radical addition reactions. For instance, the addition of a radical species across one of the double bonds would generate a new carbon-centered radical, which could then undergo further reactions. Intramolecular radical cyclization is a possibility, where the initially formed radical could attack the second double bond within the same molecule to form a cyclic product. The regioselectivity of such a cyclization would be governed by the relative stability of the resulting cyclic radicals and the transition states leading to them. The formation of five- or six-membered rings is generally favored in radical cyclizations.

Organometallic Reactions and this compound

The double bonds in this compound can interact with various transition metals, leading to a range of organometallic transformations.

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org While this compound itself does not possess the typical functional groups (e.g., halides, triflates, or organometallic moieties) required for standard cross-coupling reactions like Suzuki, Heck, or Negishi, it can be a precursor to suitable substrates.

For example, hydroboration or hydrometalation of the terminal double bond could introduce a boron or other metal-containing group, which could then participate in a Suzuki or other cross-coupling reaction.

The Heck reaction, which couples an unsaturated halide with an alkene, could potentially be applied to a halogenated derivative of this compound. wikipedia.org Alternatively, under certain conditions, direct C-H activation of one of the double bonds followed by coupling could be envisioned, although this is a more advanced and less common transformation for such substrates.

Reaction Type Required Modification of this compound Coupling Partner Potential Product Catalyst Example
Suzuki CouplingHydroboration of the terminal double bondAryl or vinyl halideAryl- or vinyl-substituted octenoatePalladium(0) complex
Heck ReactionHalogenation of one of the double bondsAlkeneSubstituted dienoatePalladium(0) complex

Lack of Specific Research Data Precludes Detailed Article Generation on the Chemical Reactivity of this compound

A thorough investigation into the chemical reactivity and transformations of this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for specific research findings on the hydrofunctionalization, functional group interconversions, and mechanistic studies of this particular compound, no detailed experimental data or in-depth studies were identified. Consequently, the generation of a comprehensive and scientifically accurate article adhering to the requested detailed outline is not possible at this time.

The inquiry sought to build a detailed article structured around the following key areas of chemical transformation for this compound:

Hydrofunctionalization Reactions of the Diene System: No studies detailing the addition of H-Y bonds (where Y is an atom or group other than hydrogen) across the double bonds of this compound were found. General principles of hydrofunctionalization of non-conjugated dienes exist, but specific examples, catalysts, reaction conditions, and resulting product distributions for this compound are not documented in the searched resources.

Ester Hydrolysis and Transesterification Reactions: While the hydrolysis and transesterification of esters are fundamental organic reactions, specific kinetic data, catalytic conditions (acidic, basic, or enzymatic), and product yields for this compound are not available. General information on the hydrolysis of unsaturated esters and transesterification of polyunsaturated methyl esters does not provide the specific details required for a focused analysis of this compound.

Selective Reduction and Oxidation Reactions of Alkene and Ester Moieties: Information regarding the chemoselective reduction or oxidation of either the diene system or the ester group within this compound is absent from the available literature. Studies on the selective transformations of other dienoic esters were found, but these cannot be directly extrapolated to provide accurate data for the target molecule.

Mechanistic Studies of this compound Transformations: No mechanistic investigations, either experimental or computational, that focus specifically on the reactions of this compound were uncovered.

The absence of specific research data, including reaction conditions, yields, and spectroscopic data, prevents the creation of the requested data tables and the in-depth discussion of research findings. Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions, the requested article cannot be generated. Further experimental research focused on the reactivity of this compound is required to provide the necessary information for such a detailed review.

Applications of Methyl 4e Octa 4,7 Dienoate in Advanced Organic Synthesis

Methyl (4E)-octa-4,7-dienoate as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound, featuring two reactive double bonds and an ester functional group, theoretically positions it as a valuable precursor in the synthesis of intricate molecular architectures. The presence of both a conjugated and a non-conjugated double bond offers opportunities for selective chemical transformations.

Use in the Construction of Natural Product Scaffolds

Despite its potential, a comprehensive review of existing scientific literature does not yield specific examples of this compound being utilized as a direct building block in the total synthesis of natural products. The synthesis of complex natural products often relies on readily available and well-studied starting materials, and it appears this compound has not yet been adopted for this purpose. General principles of retrosynthetic analysis suggest that its carbon skeleton could be incorporated into various natural product frameworks, but specific, documented instances are not available.

Utilization in the Synthesis of Novel Heterocyclic and Carbocyclic Systems

The diene system within this compound presents a tantalizing opportunity for cycloaddition reactions, such as the Diels-Alder reaction, which are powerful tools for the construction of cyclic systems. Similarly, the terminal alkene is amenable to ring-closing metathesis (RCM) reactions, a robust method for forming various ring sizes. However, a detailed search of chemical databases and scholarly articles reveals a lack of specific studies employing this compound in the synthesis of novel heterocyclic or carbocyclic compounds. While the theoretical possibilities are vast, experimental data and published research are currently absent.

Development of New Synthetic Methodologies Utilizing this compound as a Precursor

The development of novel synthetic methodologies often involves the use of unique substrates to explore new chemical reactivity. The distinct arrangement of functional groups in this compound could potentially serve as a testbed for new catalytic systems or reaction cascades. For instance, selective transformations of one double bond in the presence of the other could lead to the development of highly specific and efficient synthetic methods. Regrettably, there is no evidence in the current body of scientific literature to suggest that this compound has been used as a precursor in the development of new synthetic methodologies.

Potential in Polymer and Materials Science Applications through Controlled Polymerization

The presence of two polymerizable double bonds in this compound suggests its potential as a monomer or cross-linking agent in polymer synthesis. Controlled polymerization techniques could potentially be employed to create polymers with specific architectures and properties. Such materials could have applications in various fields, from coatings and adhesives to advanced functional materials. However, similar to the other areas of application, there is a notable absence of research on the polymerization of this compound and its potential in materials science.

Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 4e Octa 4,7 Dienoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl (4E)-octa-4,7-dienoate. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecule's carbon skeleton and the stereochemistry of its double bonds.

While specific experimental NMR data for this compound is not widely published in readily accessible literature, typical chemical shifts can be predicted based on the analysis of similar unsaturated fatty acid methyl esters.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl ester group, the methylene (B1212753) protons, and the olefinic protons. The protons on the C4-C5 double bond, being in a trans or (E) configuration, would exhibit a characteristic large coupling constant (typically in the range of 12-18 Hz). The terminal vinyl group protons at C7 and C8 would also show characteristic splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, with the carbonyl carbon of the ester group appearing at the downfield end of the spectrum. The olefinic carbons would resonate in the midfield region, and their specific chemical shifts would further confirm the (E)-configuration of the C4-C5 double bond. The aliphatic methylene carbons and the methyl ester carbon would appear in the upfield region of the spectrum.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H8 5.80-5.90 ddt J ≈ 17.0, 10.5, 6.5
H5, H6 5.30-5.50 m -
H7 4.95-5.10 m -
O-CH₃ 3.65 s -
H2 2.75-2.85 m -
H3 2.30-2.40 m -

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (C=O) ~174
C8 ~137
C4, C5 ~130-132
C7 ~115
O-CH₃ ~51
C2 ~34
C3 ~33

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (154.21 g/mol ).

Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for unsaturated fatty acid methyl esters. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) to give a peak at m/z 123, and McLafferty rearrangement, which can provide information about the position of the double bonds. Cleavage at the allylic positions (adjacent to the double bonds) is also a favored fragmentation pathway, yielding diagnostic ions.

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺155.10666134.5
[M+Na]⁺177.08860141.3
[M-H]⁻153.09210134.5
[M+NH₄]⁺172.13320155.8
[M+K]⁺193.06254140.0

Chromatographic Methods for Isolation, Purification, and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective method for the analysis of volatile compounds like this compound. In studies of fruit volatiles, such as those from pears, various esters are identified. mdpi.comnih.govacademicjournals.orgresearchgate.netfrontiersin.org For the analysis of this compound, a non-polar or medium-polarity capillary column would typically be used. The retention time of the compound would be specific to the column and the temperature program used. The coupled mass spectrometer would provide mass spectra for identification.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is well-suited for the purification and purity analysis of fatty acid methyl esters. researchgate.net A C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net Detection is often achieved using a UV detector, as the ester functional group has a weak chromophore. The purity of a sample can be determined by the area of the peak corresponding to this compound relative to the total peak area in the chromatogram.

Typical HPLC Conditions for FAME Analysis

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 205 nm

Vibrational Spectroscopy (IR, Raman) in Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically around 1740 cm⁻¹. The C=C stretching vibrations of the two double bonds would appear in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ester would also be present.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the C=C bonds in unsaturated systems. nih.govnih.govresearchgate.netqub.ac.uk The C=C stretching vibrations would give rise to strong Raman signals. The intensity and position of these bands can provide information about the degree of unsaturation and the cis/trans configuration of the double bonds. nih.gov The carbonyl (C=O) stretching vibration is also observable in the Raman spectrum, typically between 1729 and 1748 cm⁻¹. nih.govresearchgate.netqub.ac.uk

Characteristic Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C=O Stretch (Ester) ~1740 (strong) ~1730-1750 (medium)
C=C Stretch ~1650 (medium) ~1650 (strong)
=C-H Stretch ~3010-3080 (medium) ~3010-3080 (medium)
C-H Stretch (sp³) ~2850-2960 (strong) ~2850-2960 (strong)

X-ray Crystallography of Crystalline this compound Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. However, this technique requires a single crystal of the compound or a suitable crystalline derivative. As this compound is a liquid at room temperature, it would need to be crystallized at low temperatures or converted into a solid derivative.

Theoretical and Computational Chemistry Studies of Methyl 4e Octa 4,7 Dienoate

Quantum Chemical Calculations (e.g., DFT, ab initio) on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of Methyl (4E)-octa-4,7-dienoate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution and orbital energies.

DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), can determine key electronic properties. These calculations reveal the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a dienoyl system like this compound, the HOMO is typically localized around the C=C double bonds, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl group and the conjugated system, highlighting the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for intermolecular interactions. In this compound, the oxygen atoms of the ester group would exhibit a negative potential, making them attractive to electrophiles.

Table 1: Calculated Electronic Properties of a Representative Unsaturated Ester (Illustrative data based on typical DFT calculations for similar compounds)

Property Calculated Value Significance for this compound
HOMO Energy -6.5 eV Indicates the energy of the outermost electrons and susceptibility to oxidation.
LUMO Energy -0.8 eV Represents the energy of the lowest energy unoccupied orbital, indicating its electron-accepting ability.
HOMO-LUMO Gap 5.7 eV A larger gap suggests higher kinetic stability.

Molecular Modeling and Conformational Analysis of the Dienoyl System

The flexibility of the aliphatic chain in this compound allows it to adopt various conformations, which in turn influence its physical and chemical properties. Molecular modeling and conformational analysis are essential for identifying the most stable conformers and understanding the energy landscape of the molecule.

A systematic conformational search can be performed using molecular mechanics force fields (e.g., MMFF94) to generate a set of low-energy initial structures. These structures are then typically optimized using more accurate quantum mechanical methods like DFT. The analysis focuses on the torsion angles around the single bonds of the carbon chain, particularly those adjacent to the double bonds and the ester group.

For the (4E)-octa-4,7-dienoate system, the planarity of the dienoyl moiety is a key aspect. The potential energy surface can be scanned by systematically varying the relevant dihedral angles to identify the global energy minimum and any other low-lying energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for interpreting experimental data that represents an average over the conformational ensemble.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Illustrative data based on conformational analysis of similar molecules)

Conformer Dihedral Angle (C3-C4-C5-C6) Relative Energy (kcal/mol) Boltzmann Population (%) at 298K
A (Global Minimum) 180° (anti-periplanar) 0.00 75.3
B 120° (gauche) 1.25 13.5
C -120° (gauche) 1.25 13.5

Computational Studies on Reaction Mechanisms and Transition States of its Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

For instance, the mechanism of reactions such as electrophilic addition to the double bonds, oxidation, or hydrolysis of the ester group can be elucidated. DFT calculations are commonly used to optimize the geometries of the transition states and calculate the activation energies. The intrinsic reaction coordinate (IRC) method can then be applied to confirm that the identified transition state connects the reactants and products as expected.

These studies provide detailed insights into the step-by-step process of a reaction, the nature of bond formation and breaking, and the factors that control the reaction rate and selectivity. For example, in an electrophilic addition reaction, the calculations can predict whether the attack is more favorable at the C4=C5 or the C7=C8 double bond and explain the regioselectivity based on the stability of the resulting carbocation intermediates.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is known to provide reliable predictions. By calculating the NMR shielding tensors for each nucleus in the optimized geometry of the molecule and then referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. These predicted spectra are instrumental in assigning the peaks in an experimental spectrum, especially for complex molecules with overlapping signals.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated. By performing a frequency calculation on the optimized geometry, the vibrational modes and their corresponding frequencies and intensities can be obtained. These theoretical spectra can then be compared with experimental data to aid in the identification of characteristic functional groups, such as the C=O stretch of the ester and the C=C stretches of the alkene moieties. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Similar Unsaturated Ester (Illustrative data showing typical agreement between calculated and experimental values)

Spectroscopic Data Predicted Value Experimental Value
¹³C NMR Chemical Shift (C=O) 172.5 ppm 173.0 ppm
¹H NMR Chemical Shift (vinyl H) 5.4 - 5.6 ppm 5.3 - 5.5 ppm
IR Frequency (C=O stretch) 1760 cm⁻¹ (scaled) 1745 cm⁻¹

Future Research Directions and Unexplored Avenues for Methyl 4e Octa 4,7 Dienoate

Emerging Synthetic Strategies and Advanced Catalyst Development for Dienoate Synthesis

The synthesis of dienoates like methyl (4E)-octa-4,7-dienoate is an active area of research, with a continuous drive towards more efficient, selective, and sustainable methods. One of the most powerful techniques for the formation of carbon-carbon double bonds is olefin metathesis, often employing ruthenium-based catalysts such as Grubbs catalysts. organic-chemistry.orgmasterorganicchemistry.comcaltech.edu Future research is likely to focus on the development of next-generation catalysts with enhanced selectivity for the E-configuration of the double bond, which is crucial for the desired sensory properties of many fragrance compounds. google.com

Cross-metathesis reactions are particularly relevant for the synthesis of dienoates. organic-chemistry.org For instance, the cross-metathesis of a terminal alkene with a pre-functionalized diene ester can provide a direct route to structures like this compound. Research in this area is geared towards designing catalysts that are more tolerant of functional groups, have higher turnover numbers, and operate under milder conditions. mdpi.com

Another promising strategy is the application of biocatalysis. Lipases, for example, are widely used for the esterification of fatty acids and have shown great potential in the synthesis of polyunsaturated fatty acid (PUFA) esters. epa.govresearchgate.net The enzymatic synthesis of this compound could offer a greener alternative to traditional chemical methods, operating under mild conditions and with high selectivity. researchgate.netnih.gov Future work will likely involve screening for novel lipases with specific activity towards dienoic acids and optimizing reaction conditions to maximize yield and purity. Chemoenzymatic approaches, which combine the advantages of both chemical and biological catalysts, also represent a promising direction for the synthesis of complex molecules like dienoates.

A classical yet effective method for the synthesis of related compounds involves the ortho ester Claisen rearrangement. A patented process describes the synthesis of methyl (E)-4,7-octadienoate through the reaction of 1,5-hexadien-3-ol (B146999) with trimethyl orthoacetate in the presence of a carboxylic acid. google.com Further exploration of this and other rearrangement reactions could lead to more efficient and scalable synthetic routes.

Synthetic StrategyCatalyst/EnzymePotential Advantages
Olefin Cross-MetathesisRuthenium-based catalysts (e.g., Grubbs catalysts)High efficiency, functional group tolerance
Biocatalytic EsterificationLipasesMild reaction conditions, high selectivity, sustainability
Chemoenzymatic SynthesisCombination of chemical catalysts and enzymesCombines the benefits of both approaches for complex syntheses
Claisen RearrangementCarboxylic acidEstablished and potentially scalable method

Novel Applications in Interdisciplinary Research Beyond Traditional Organic Synthesis

While the primary current use of this compound is in the fragrance and flavor industry due to its characteristic aroma, its diene structure offers potential for applications in other fields. google.com The two double bonds in the molecule can participate in a variety of chemical transformations, making it a potentially valuable building block in polymer chemistry and materials science.

For instance, the dienyl moiety could be utilized in polymerization reactions, such as Diels-Alder polymerizations, to create novel polymers with unique properties. The incorporation of this flexible, unsaturated ester into a polymer backbone could influence its thermal and mechanical properties. Further research is needed to explore the reactivity of this compound in such polymerization processes and to characterize the resulting materials.

The double bonds also present opportunities for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer chain. This could be a route to creating functional materials with applications in areas such as coatings, adhesives, or drug delivery systems. The specific spacing of the double bonds in this compound could lead to materials with interesting cross-linking capabilities.

Beyond materials science, the biological activity of dienoates is an area ripe for exploration. While the focus has been on its sensory properties, many polyunsaturated fatty acid esters exhibit interesting biological activities. Investigating the potential bioactivity of this compound could uncover new applications in pharmaceuticals or agrochemicals.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The fine chemicals industry, including the fragrance sector, is increasingly adopting sustainable manufacturing practices. nih.gov Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.gov The synthesis of fragrance esters is well-suited to flow chemistry, and future research will likely focus on developing continuous-flow processes for the production of this compound. nih.gov

The principles of green chemistry are also being applied to the synthesis of fragrance compounds. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes. researchgate.net The development of biocatalytic and flow-based methods for the synthesis of this compound aligns well with these principles. Future research will likely focus on a holistic approach to sustainability, considering the entire lifecycle of the product from raw material sourcing to final disposal.

Sustainable MethodologyKey Advantages
Flow ChemistryImproved safety, efficiency, scalability, and process control
Immobilized Catalysts/EnzymesEasy separation and reuse, reduced waste
Green Chemistry PrinciplesUse of renewable resources, energy efficiency, waste reduction

Addressing Unresolved Mechanistic Questions and Structure-Reactivity Relationships

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. For ruthenium-catalyzed olefin metathesis, for example, the precise mechanism of catalyst initiation, propagation, and decomposition can influence the efficiency and selectivity of the reaction. masterorganicchemistry.comcaltech.edunih.gov Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these complex reaction pathways. core.ac.ukresearcher.life Future research could employ DFT to model the transition states involved in the metathesis reaction to synthesize this compound, providing insights that could guide the design of more effective catalysts.

The structure of this compound itself, with its specific arrangement of double bonds and the ester functional group, dictates its reactivity. The electronic and steric effects of the methyl ester group can influence the reactivity of the diene system. A detailed understanding of these structure-reactivity relationships is essential for predicting its behavior in different chemical transformations.

Furthermore, in the context of its application in fragrances, understanding the relationship between the molecular structure of this compound and its perceived odor is of great interest. Structure-activity relationship (SAR) studies in the field of olfaction aim to correlate specific molecular features with sensory perception. While it is known for its fruity and green notes, a more detailed analysis of how the position and geometry of the double bonds contribute to its specific aroma profile could inform the design of new fragrance molecules with tailored scents.

Q & A

Basic: What are the common synthetic routes for Methyl (4E)-octa-4,7-dienoate, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification or conjugate addition strategies. A key method involves the base-mediated cyclization of precursors under reflux conditions. For example, magnesium carbonate (MgCO₃) in ethanol (EtOH) at reflux for 8–10 hours facilitates the formation of conjugated dienoate systems . Reaction yield is sensitive to solvent polarity, temperature, and catalyst selection. For instance, NaOH in aqueous conditions (reflux, 1 hour) may hydrolyze intermediates, necessitating precise pH control to avoid side reactions . Advanced protocols using para-quinone methides (p-QMs) as substrates in 1,6-conjugate additions can also generate structurally related dienoates, with yields influenced by base strength (e.g., K₂CO₃ vs. DBU) and solvent (THF vs. DCM) .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Structural confirmation relies on:

  • NMR Spectroscopy : The 4E configuration is identified via coupling constants (³JHH) in ¹H NMR. For example, trans-vinylic protons (4E double bond) exhibit couplings of ~15 Hz, distinct from cis isomers (~10 Hz) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 154.0994 (C₉H₁₄O₂) and fragments indicative of ester cleavage .
  • Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) resolves geometric isomers. SAX chromatography under salt gradients (0.1–0.5 M NaCl) can assess purity and interactions with biomolecules .

Advanced: What strategies are employed to achieve stereoselective synthesis of the 4E double bond?

Stereocontrol is achieved through:

  • Catalytic Asymmetric Addition : Chiral ligands (e.g., BINOL-derived phosphoric acids) in 1,6-conjugate additions to p-QMs ensure enantioselective formation of the 4E geometry .
  • Thermodynamic Control : Prolonged reflux in polar aprotic solvents (e.g., DMF) favors the thermodynamically stable 4E isomer via equilibration .
  • Protecting Group Strategy : Temporary silyl protection of hydroxyl groups in precursors prevents undesired cis-addition pathways during esterification .

Advanced: How can contradictions in spectroscopic data be resolved when characterizing this compound?

Discrepancies often arise from:

  • Dynamic Conformational Changes : NMR signals for flexible side chains (e.g., C7–C8) may split due to rotational barriers. Variable-temperature NMR (VT-NMR) at 25–60°C clarifies exchange processes .
  • Impurity Artifacts : Trace aldehydes or ketones from incomplete esterification can mimic dienoate signals. Purification via silica gel chromatography (hexane:EtOAc, 9:1) followed by GC-MS headspace analysis isolates the target compound .
  • Stereochemical Misassignment : NOESY correlations between H4 and H7 protons confirm the 4E configuration, while ROESY distinguishes overlapping signals in crowded spectra .

Advanced: What role does this compound play in the synthesis of complex natural products?

This compound serves as a versatile building block in:

  • Spirocyclic Systems : 1,6-Conjugate addition with p-QMs generates spiro[2.5]octa-4,7-dien-6-ones, key intermediates in terpenoid synthesis .
  • Polyene Macrolides : Pd-catalyzed cross-couplings (e.g., Stille or Suzuki) extend the dienoate chain for polyketide frameworks .
  • Flavorant Analogues : Structural analogs (e.g., ethyl (Z)-octa-4,7-dienoate) contribute to flavor profiles in natural products, though the methyl ester’s lower volatility enhances stability in synthetic cascades .

Basic: What are the key challenges in scaling up this compound synthesis for laboratory use?

  • Oxidative Degradation : The conjugated diene system is prone to air oxidation. Reactions under inert gas (N₂/Ar) and addition of radical inhibitors (e.g., BHT) mitigate this .
  • Solvent Recovery : Ethanol or THF used in reflux must be dried (molecular sieves) and recycled to maintain cost efficiency .
  • Byproduct Formation : Over-esterification products (e.g., dimethyl esters) are minimized by stoichiometric control of methanol and acid catalysts (e.g., H₂SO₄) .

Advanced: How do computational methods aid in predicting the reactivity of this compound?

  • Docking Studies : AutoDock 3.0 simulations model interactions with enzymes (e.g., lipases for ester hydrolysis), predicting binding affinities and regioselectivity .
  • DFT Calculations : Transition-state analysis of 1,6-additions identifies electronic effects (e.g., electron-withdrawing groups at C7) that accelerate reaction rates .
  • MD Simulations : Molecular dynamics in explicit solvent (water/ethanol) reveal conformational preferences impacting NMR coupling constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.